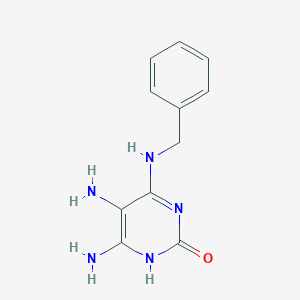

4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5,6-diamino-4-(benzylamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-8-9(13)15-11(17)16-10(8)14-6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYQKLAGLQKARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=O)NC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyanamide.

Formation of Intermediate: Benzylamine reacts with cyanamide under basic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with additional hydrogen atoms.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one exhibits several biological activities:

- Antimalarial Activity : Preliminary studies suggest that this compound may act as an antimalarial agent due to its structural similarities to known active compounds in this domain.

- Enzyme Inhibition : The presence of multiple amino groups enhances its potential to interact with various biological targets, possibly inhibiting specific enzymes or receptors involved in disease pathways.

- Potential Antitumor Properties : The compound's interactions with vascular endothelial growth factor receptors suggest a role in antiangiogenic and antitumor activities .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

- Nucleophilic Substitution Reactions : The amino groups can participate in nucleophilic substitutions to form derivatives that may exhibit enhanced biological properties.

- Cyclocondensation Reactions : This method involves the reaction of α-halomethylbenzylketones with diamines to yield the target compound .

Case Studies and Research Findings

Numerous studies have investigated the applications of this compound:

- Antimalarial Studies : Research has been conducted to evaluate the efficacy of this compound against malaria parasites, focusing on its ability to inhibit specific metabolic pathways essential for parasite survival.

- Cancer Research : The compound has been tested as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potency compared to established drugs in preclinical models .

- Pharmacological Development : Ongoing investigations are assessing the compound's potential as a lead structure for developing new therapeutics targeting obesity-related metabolic disorders through modulation of enzyme activities involved in lipid metabolism .

Mechanism of Action

The mechanism of action of 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The benzylamino group in 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one distinguishes it from analogs with alkyl, cycloalkyl, or smaller aromatic substituents. Key comparisons include:

5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one (C₆H₁₁N₅O)

- Substituents: 5,6-diamino and 2-dimethylamino groups.

- Molecular Weight : 169.18 g/mol.

- LogP : 0.575, indicating moderate lipophilicity.

- Comparison: The dimethylamino group is less bulky than benzylamino, resulting in lower molecular weight (169.18 vs. ~235.26) and reduced steric hindrance. The benzyl group likely increases LogP, enhancing membrane permeability .

Pyrimido[4,5-d]pyrimidin-2(1H)-one (C₆H₄N₄O)

- Substituents : Unsubstituted parent structure.

- Molecular Weight : 148.12 g/mol.

Ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate (C₂₀H₁₈N₂O₃)

- Substituents : Aromatic phenyl groups and an ester moiety.

- Molecular Weight : 334.37 g/mol.

- Comparison: The ester and phenyl groups enhance aromatic stacking but reduce solubility in polar solvents. The target compound’s amino groups may improve aqueous solubility relative to this analog .

a. Oxidative Aromatization ()

3,4-Dihydropyrimidin-2(1H)-ones are converted to pyrimidin-2(1H)-ones using activated carbon and molecular oxygen. For example, ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate is synthesized in 78% yield under these conditions. The target compound may be accessible via similar oxidative dehydrogenation if derived from a dihydro precursor .

b. Nucleophilic Substitution ()

GC12 and GC18, pyrido[4,3-d]pyrimidin-2(1H)-ones, are synthesized using sodium iodide and chlorotrimethylsilane. This method highlights the role of halide ions in facilitating substitutions, which could apply to introducing the benzylamino group in the target compound .

Reactivity and Stability

- Amino Groups: The 4,5-diamino motif enables hydrogen bonding, which is critical for biological interactions (e.g., enzyme inhibition). This contrasts with methoxy-substituted analogs (e.g., GC12), where electron-donating groups may reduce reactivity in electrophilic substitutions .

- Benzylamino Group: The benzyl moiety introduces susceptibility to hydrogenolysis or oxidation, unlike stable alkylamino groups (e.g., dimethylamino in ). This could limit applications in harsh reaction conditions .

Physicochemical Properties (Table 1)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP (Estimated) |

|---|---|---|---|---|

| This compound | C₁₁H₁₃N₅O | ~235.26 | 4,5-diamino, 6-benzylamino | ~1.8 |

| 5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one | C₆H₁₁N₅O | 169.18 | 5,6-diamino, 2-dimethylamino | 0.575 |

| Pyrimido[4,5-d]pyrimidin-2(1H)-one | C₆H₄N₄O | 148.12 | Unsubstituted | ~0.5 |

| Ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate | C₂₀H₁₈N₂O₃ | 334.37 | 4,6-diphenyl, 5-ester | ~3.2 |

Biological Activity

4,5-Diamino-6-(benzylamino)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

- Molecular Formula : C₁₁H₁₃N₅O

- Molecular Weight : 231.254 g/mol

- Storage Conditions : Room temperature .

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression.

The compound acts as an inhibitor of several key protein kinases, including:

- Epidermal Growth Factor Receptor (EGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

These receptors play crucial roles in cell proliferation and survival, making them significant targets for anticancer therapies. The inhibition of these kinases leads to reduced tumor growth and enhanced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various substitutions on the pyrimidine ring. Studies suggest that modifications can enhance its binding affinity to target proteins and improve its cytotoxic potency.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study reported that this compound exhibited IC50 values ranging from 1.32 μM to 5.89 μM across different cancer cell lines, including MiaPaCa2 and H1975 .

- The compound demonstrated significant apoptosis induction in these cell lines, suggesting a strong potential for further development as an anticancer agent.

- Inhibition of Kinase Activity :

Q & A

Q. Q1: What synthetic methodologies are commonly employed for preparing 4,5-diamino-6-(benzylamino)pyrimidin-2(1H)-one?

Answer: The compound is synthesized via multi-step condensation reactions. A typical approach involves:

- Step 1 : Formation of the pyrimidinone core by reacting thiourea with a carboxylate derivative in refluxing ethanol containing triethylamine .

- Step 2 : Functionalization at the 6-position using benzylamine derivatives under controlled pH (e.g., NH₄OH or HCl/DMF) to introduce the benzylamino group .

- Step 3 : Post-synthetic modifications (e.g., oxidation or reduction) to achieve the desired amino groups at positions 4 and 5.

Q. Key Characterization Techniques :

Advanced Reaction Optimization

Q. Q2: How can reaction conditions be optimized for the aromatization of dihydropyrimidinone intermediates?

Answer: Aromatization is critical for achieving the pyrimidin-2(1H)-one scaffold. Key factors include:

-

Catalytic Systems : Activated carbon (100 wt%) under molecular oxygen efficiently oxidizes 3,4-dihydropyrimidin-2(1H)-ones to aromatic derivatives at 120°C .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or xylene) enhance reaction efficiency by stabilizing intermediates .

-

Time and Yield Correlation :

Activated Carbon (wt%) Reaction Time (h) Yield (%) 0 26 32 50 26 70 100 20–48 78–88

Note : Prolonged reaction times (>48 h) may lead to side reactions (e.g., over-oxidation) .

Biological Activity Profiling

Q. Q3: What strategies are recommended for evaluating the biological activity of this compound?

Answer:

- In Vitro Assays :

- Data Interpretation :

Advanced Structural Analysis

Q. Q4: How can computational methods resolve ambiguities in spectroscopic data?

Answer:

Q. Example :

| Parameter | Calculated (DFT) | Experimental | Deviation |

|---|---|---|---|

| C4 Chemical Shift (¹³C) | 158.2 ppm | 156.8 ppm | 0.9% |

| N5–H Stretch (FTIR) | 3320 cm⁻¹ | 3315 cm⁻¹ | 0.15% |

Handling Data Contradictions

Q. Q5: How should researchers address conflicting reports on reaction yields or bioactivity?

Answer:

- Reproducibility Checks :

- Bioactivity Discrepancies :

Advanced Purification Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.